(S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine
Description
Properties
CAS No. |
1227170-43-5 |
|---|---|
Molecular Formula |
C20H25N3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-4-[3-(methoxymethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C20H25N3O3/c1-24-14-16-5-4-8-21-20(16)23-11-9-22(10-12-23)13-17-15-25-18-6-2-3-7-19(18)26-17/h2-8,17H,9-15H2,1H3/t17-/m0/s1 |
InChI Key |
VGIYMYGMVXPMKV-KRWDZBQOSA-N |
Isomeric SMILES |
COCC1=C(N=CC=C1)N2CCN(CC2)C[C@H]3COC4=CC=CC=C4O3 |
Canonical SMILES |
COCC1=C(N=CC=C1)N2CCN(CC2)CC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution and Piperazine Coupling (WO2010058060A1)
The method described in WO2010058060A1 involves a multi-step sequence starting with enantiomerically pure intermediates:
Step A: Synthesis of (R)-(2,3-Dihydrobenzo[1,dioxin-2-yl)methanol
-
Reactants : Pyrocatechol, (R)-epichlorohydrin.
-
Conditions : NaOH (10% w/v), 60°C, 12 hours.
-
Yield : 78% (enantiomeric excess >98% via chiral HPLC).
Step B: Mitsunobu Reaction for Chiral Induction
-
Reactants : (R)-Benzodioxin methanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
-
Coupling Partner : 3-(Methoxymethyl)pyridin-2-ylpiperazine.
-
Conditions : THF, 0°C to room temperature, 24 hours.
Critical Analysis :
-
Mitsunobu conditions ensure retention of configuration at the benzodioxin methyl center.
-
The use of DEAD/PPh₃ necessitates anhydrous conditions to prevent side reactions.
Reductive Amination Approach (US8492549B2)
US8492549B2 discloses an alternative route via reductive amination:
Step A: Preparation of 2-Formyl-2,3-dihydrobenzodioxin
-
Oxidation : MnO₂-mediated oxidation of (S)-2-(hydroxymethyl)-2,3-dihydrobenzodioxin.
-
Conditions : Dichloromethane (DCM), 25°C, 6 hours.
Step B: Reductive Amination with 3-(Methoxymethyl)pyridin-2-ylpiperazine
-
Reactants : Sodium cyanoborohydride (NaBH₃CN), acetic acid (AcOH).
-
Conditions : MeOH, 40°C, 18 hours.
Advantages :
-
Avoids stoichiometric use of coupling agents.
-
Scalable to multi-gram quantities.
Carbodiimide-Mediated Amide Coupling (Ambeed Protocol)
The Ambeed synthesis of related benzodioxin-carboxylic acid derivatives provides insights into activating carboxyl intermediates:
Step A: Activation of 2,3-Dihydrobenzodioxine-5-carboxylic Acid
-
Activation Reagent : TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate).
-
Base : DIPEA (N,N-diisopropylethylamine).
Step B: Coupling with Piperazine Derivative
-
Conditions : Room temperature, 16 hours.
-
Workup : Ethyl acetate extraction, Na₂SO₄ drying, silica gel chromatography.
Adaptation for Target Compound :
-
Replace carboxylic acid with 3-(methoxymethyl)pyridin-2-ylpiperazine.
-
Ensure anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Stereochemical Control and Resolution Strategies
Chiral Auxiliary Approach (US20200306225A1)
US20200306225A1 describes resolving intermediates using N-acetyl-L-leucine:
-
Resolution Step : Diastereomeric salt formation in ethanol/water (70:30 v/v).
Application :
-
Intermediate (1R,2R)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-((2-hydroxy-1-phenylethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol resolved prior to final acylation.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Mitsunobu (WO2010058060A1) | Chiral alcohol coupling | 65% | High (98% ee) | Moderate |
| Reductive Amination (US8492549B2) | Aldehyde reductive amination | 58% | Moderate (92:8 dr) | High |
| Carbodiimide (Ambeed) | Carboxylic acid activation | 63% | N/A | High |
Trade-offs :
-
Mitsunobu offers superior stereocontrol but requires expensive reagents.
-
Reductive amination is scalable but necessitates careful pH control.
Troubleshooting and Optimization
Mitigating Piperazine Ring Side Reactions
Chemical Reactions Analysis
Types of Reactions
ORM-13070 undergoes several types of chemical reactions, including:
Oxidation: ORM-13070 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically involving the reduction of functional groups such as nitro or carbonyl groups.
Substitution: ORM-13070 is prone to nucleophilic and electrophilic substitution reactions, which can modify its chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the use of piperazine derivatives and various functionalized dioxins. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized products.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Neuropharmacological Effects
Research has suggested that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The specific interactions of (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine with serotonin and dopamine receptors are under investigation for their implications in anxiety and depression treatments.
Cancer Research
The compound's structure suggests potential applications in cancer therapy due to its ability to modulate pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that similar compounds can inhibit tumor growth by targeting specific molecular pathways .
Case Study 1: Antimicrobial Efficacy
In a study published in 2024, researchers synthesized several derivatives of piperazine and evaluated their antimicrobial activities using a disc diffusion method. The results highlighted several compounds with significant inhibition zones against both gram-positive and gram-negative bacteria .
Case Study 2: Molecular Docking Studies
A molecular docking study conducted to assess the binding affinity of (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine to various target proteins revealed strong interactions with receptor sites associated with inflammation and cancer progression . This suggests a multi-faceted role for the compound in therapeutic applications.
Mechanism of Action
ORM-13070 exerts its effects by selectively binding to and antagonizing alpha-2C adrenoceptors. These receptors are G-protein coupled receptors involved in the modulation of neurotransmitter release. By blocking these receptors, ORM-13070 can influence neurotransmission, particularly in the central nervous system. This mechanism is believed to underlie its potential therapeutic effects in treating neuropsychiatric disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison :
- Core scaffold : Benzodioxin-piperazine hybrids.
- Substituents : Type and position of groups on benzodioxin, piperazine, and pyridine.
- Stereochemistry : Presence of chiral centers and enantiomeric purity.
Comparative Analysis :
2.1. Substituents on the Benzodioxin Moiety
2.2. Pyridine Substitution Patterns
Research Findings and Implications
- Stereochemical Influence : The (S)-configuration in the target compound and compound 3y suggests enantioselective interactions with biological targets, a critical factor in drug design.
- Synthetic Challenges : Carbonyl- and sulfonyl-substituted analogs require additional purification steps (e.g., acid-base treatment for impurity removal ), whereas methyl-linked derivatives achieve higher yields .
Biological Activity
The compound (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine is a complex organic molecule with potential pharmacological applications. Its structural components suggest a variety of biological activities, particularly in modulating neurotransmitter systems and possibly acting as an antagonist for specific receptors. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Structural Overview
The compound consists of several key functional groups:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its role in various biological activities.
- Piperazine ring : Commonly associated with neuroactive compounds.
- Methoxymethyl-pyridine : A substituent that may enhance receptor binding affinity.
- Alpha-2C Adrenergic Receptor Antagonism : Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit activity as alpha-2C adrenergic receptor antagonists. This receptor subtype is implicated in the modulation of neurotransmitter release and has been linked to several central nervous system disorders .
- Neurotransmitter Modulation : The piperazine structure is known to interact with serotonin and dopamine receptors. Compounds with similar structures have demonstrated the ability to influence mood and anxiety-related behaviors in animal models .
- Potential Antidepressant Activity : A study on related compounds suggests that they may possess antidepressant properties by modulating neurotransmitter systems involved in mood regulation .
Efficacy in Studies
The biological activity of (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine has been evaluated through various in vitro and in vivo studies:
Case Studies
- Antidepressant Activity : In a controlled study involving animal models, the compound was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant effects.
- Neuroprotective Effects : Another case study explored the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. The results showed that these compounds could mitigate cell death in neuronal cultures exposed to oxidative agents.
Q & A
Q. What are the recommended synthetic routes for synthesizing (S)-1-((2,3-Dihydrobenzo(b)(1,4)dioxin-2-yl)methyl)-4-(3-(methoxymethyl)pyridin-2-yl)piperazine, and how do reaction conditions influence intermediate formation?
Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the piperazine core via cyclization of diamines or alkylation of pre-formed piperazine derivatives.
- Step 2 : Introduction of the 2,3-dihydrobenzo[b][1,4]dioxin moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride or benzodioxinylcarbonyl chloride derivatives under basic conditions like triethylamine) .
- Step 3 : Functionalization of the pyridine ring with a methoxymethyl group using methoxymethyl chloride or similar reagents.
Q. Critical Parameters :
- Temperature : Elevated temperatures (~80–100°C) improve coupling efficiency but may lead to side reactions (e.g., over-alkylation).
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dichloromethane minimizes hydrolysis of sensitive intermediates.
- Catalysts : Palladium catalysts (e.g., Pd/C) may be required for Suzuki-Miyaura cross-coupling of pyridine derivatives .
Q. How can researchers confirm the stereochemical purity of the (S)-enantiomer in this compound?
Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with a racemic mixture.
- Circular Dichroism (CD) Spectroscopy : Analyze Cotton effects at 220–250 nm to confirm the (S)-configuration.
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., salts with tartaric acid) to unambiguously assign stereochemistry .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer :
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₁N₃O₃) with <2 ppm error.
- HPLC-PDA : Monitor purity (>98%) using a C18 column (ACN:water gradient) and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration to explain discrepancies.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may influence in vivo results.
- Dose-Response Re-evaluation : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for protein binding and tissue distribution .
Q. Example Table :
| Parameter | In Vitro (IC₅₀) | In Vivo (ED₅₀) | Adjusted In Vivo (ED₅₀) |
|---|---|---|---|
| Dopamine D3 Affinity | 12 nM | 50 mg/kg | 15 mg/kg (with CYP3A4 inhibition) |
Q. What computational strategies are effective for predicting the binding mode of this compound to dopamine receptors?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with dopamine D2/D3 receptors. Focus on hydrogen bonding with Asp110 (D3) and π-π stacking with Phe345.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) in explicit solvent to assess stability of the methoxymethyl-pyridine interaction.
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of enantiomers .
Q. How can structural modifications enhance selectivity for serotonin 5-HT2A over α1-adrenergic receptors?
Methodological Answer :
- SAR Analysis :
- Pyridine Modifications : Replace methoxymethyl with bulkier groups (e.g., trifluoromethyl) to sterically hinder α1 receptor binding.
- Benzodioxin Substitutions : Introduce electron-withdrawing groups (e.g., nitro) to reduce π-basicity, diminishing α1 affinity.
- In Vitro Testing : Screen analogs using radioligand binding assays (³H-ketanserin for 5-HT2A; ³H-prazosin for α1) .
Q. Example Modification :
| Derivative | 5-HT2A Ki (nM) | α1 Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent Compound | 8.2 | 45 | 5.5 |
| 3-Nitro-Benzodioxin | 6.1 | 120 | 19.7 |
Q. What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer :
- Storage Conditions : Store at –20°C under argon in amber vials to prevent oxidation of the benzodioxin ring.
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolytic degradation (e.g., cleavage of the methoxymethyl group) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer :
- Reproduce Key Steps : Repeat reactions under identical conditions (solvent purity, catalyst batch) to isolate variables.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated piperazine derivatives) that may skew yield calculations.
- Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching times .
Q. Example Data :
| Study | Reported Yield | Byproducts Identified |
|---|---|---|
| Smith et al. (2020) | 65% | 10% dimeric piperazine |
| Lee et al. (2022) | 78% | 3% dehalogenated side product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
